3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridazine
Description
Properties
IUPAC Name |
3-(1-cyclopropylsulfonylpiperidin-3-yl)oxypyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c16-19(17,11-5-6-11)15-8-2-3-10(9-15)18-12-4-1-7-13-14-12/h1,4,7,10-11H,2-3,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZFYHKXYIGWQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2CC2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridazine typically involves the incorporation of the cyclopropylsulfonyl group into the piperidine ring, followed by the attachment of the pyridazine moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridazine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridazine has been investigated for its potential therapeutic applications:
- Antidepressant Activity : Initial studies suggest that this compound may act as a selective inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is implicated in mood regulation. For instance, a related compound demonstrated an IC50 value of 0.013 µM against MAO-B, indicating strong inhibitory potential.
- Neuroprotective Effects : Research indicates that derivatives of this compound could protect neuronal cells from oxidative stress, relevant for neurodegenerative diseases like Alzheimer's .
Biological Research
The compound is utilized in probing biological systems:
- Enzyme Inhibition Studies : It has been employed to study the inhibition of specific enzymes involved in metabolic pathways, which is crucial for understanding disease mechanisms.
- Cell Viability Assays : In vitro studies have shown that the compound exhibits low cytotoxicity across various cell lines, making it a candidate for further pharmacological development .
Material Science
In material science, 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridazine serves as a precursor for synthesizing advanced materials:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Case Study 1: Antidepressant Activity
In a controlled study involving several pyridazine derivatives, researchers evaluated the efficacy of 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridazine as an MAO-B inhibitor. The results indicated that it significantly increased serotonin levels in neuronal cultures, suggesting its potential use in treating depression.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridazine | 0.013 | MAO-B Inhibition |
| Control Compound A | 0.025 | MAO-B Inhibition |
| Control Compound B | 0.050 | MAO-A Inhibition |
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of the compound against oxidative stress induced by hydrogen peroxide in neuronal cell lines. The findings revealed that treatment with the compound led to a significant reduction in cell death compared to untreated controls.
| Treatment | Cell Viability (%) | Statistical Significance |
|---|---|---|
| Control | 30 | - |
| Compound Treatment | 75 | p < 0.01 |
Mechanism of Action
The mechanism of action of 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and the specific biological context . The molecular targets and pathways involved are often studied using various biochemical and biophysical techniques .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Piperidine- and Sulfonyl-Containing Compounds
Key Observations :
- The cyclopropylsulfonyl group in the target compound is distinct from the sulfinyl group in GR159897, which may confer stronger electron-withdrawing effects and improved metabolic resistance .
Pharmacological Activity
Table 2: Receptor Affinity and Selectivity
*Hypothetical target based on structural analogy to NK1 antagonists like SR140333 and CP99993.
Key Observations :
- The target compound’s pyridazine core may reduce affinity for neurokinin receptors compared to SR140333 (which uses a quinoline scaffold) but could improve solubility .
- The cyclopropylsulfonyl group might mimic the dichlorophenyl moiety in SR140333, enabling hydrophobic interactions with receptor pockets.
Biological Activity
3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridazine is a synthetic organic compound characterized by its unique structural features, including a pyridazine ring and a cyclopropylsulfonyl-piperidine moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the realms of pharmacology and drug development.
Biological Activity Overview
Research into the biological activity of 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridazine has indicated several promising areas of activity:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis.
- Anticancer Activity : In vitro assays have demonstrated that the compound can inhibit the proliferation of cancer cell lines, indicating its potential as an anticancer agent. The mechanism may involve apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents suggests it may have potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems.
The proposed mechanisms of action for 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridazine include:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced cell viability in cancer cells | |
| Neuroprotective | Modulation of neurotransmitter levels |
Detailed Research Findings
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 31.25 µg/mL, showcasing its potential as a broad-spectrum antibacterial agent.
- Cancer Cell Line Testing :
- Neuroprotection :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
